molecular formula C24H23Cl2NO7 B12773417 L-Glutamic acid, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- CAS No. 114668-76-7

L-Glutamic acid, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)-

Cat. No.: B12773417
CAS No.: 114668-76-7
M. Wt: 508.3 g/mol
InChI Key: LIZCUFJOLZTAKO-ZOBUZTSGSA-N
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Description

L-Glutamic acid, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- is a complex organic compound with a unique structure that combines elements of L-glutamic acid and a benzoyl-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- involves multiple steps, starting with the preparation of the cyclopentyl and benzoyl-dichlorophenoxy intermediates. These intermediates are then coupled with L-glutamic acid under specific reaction conditions to form the final product. The reaction typically requires the use of catalysts and solvents to facilitate the coupling process and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to handle the large volumes of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The benzoyl-dichlorophenoxy group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

L-Glutamic acid, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular signaling and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid derivatives
  • Benzoyl-dichlorophenoxy compounds
  • Cyclopentyl carbonyl compounds

Uniqueness

L-Glutamic acid, N-((3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentyl)carbonyl)-, (1S-trans)- stands out due to its unique combination of functional groups and structural elements. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

CAS No.

114668-76-7

Molecular Formula

C24H23Cl2NO7

Molecular Weight

508.3 g/mol

IUPAC Name

(2S)-2-[[(1S,3S)-3-(4-benzoyl-2,3-dichlorophenoxy)cyclopentanecarbonyl]amino]pentanedioic acid

InChI

InChI=1S/C24H23Cl2NO7/c25-20-16(22(30)13-4-2-1-3-5-13)8-10-18(21(20)26)34-15-7-6-14(12-15)23(31)27-17(24(32)33)9-11-19(28)29/h1-5,8,10,14-15,17H,6-7,9,11-12H2,(H,27,31)(H,28,29)(H,32,33)/t14-,15-,17-/m0/s1

InChI Key

LIZCUFJOLZTAKO-ZOBUZTSGSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)OC2=C(C(=C(C=C2)C(=O)C3=CC=CC=C3)Cl)Cl

Canonical SMILES

C1CC(CC1C(=O)NC(CCC(=O)O)C(=O)O)OC2=C(C(=C(C=C2)C(=O)C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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